![molecular formula C17H29NO4 B4020969 7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4020969.png)
7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide
Description
Synthesis Analysis
The synthesis of spirocyclic compounds, which are structurally related to 7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide, involves multi-step reactions that typically start from readily available substrates. For instance, Mori and Ikunaka (1984) synthesized all four energetically possible stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a related compound, starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate, employing dianion alkylation as a key step (Mori & Ikunaka, 1984).
Molecular Structure Analysis
The molecular structure of compounds in the spirocyclic family, including the target molecule, can be characterized using techniques such as X-ray crystallography. Kayukova et al. (2007) demonstrated the structure of a related compound through hydrolysis reactions and subsequent X-ray analysis, showcasing the intricate molecular arrangements these compounds can exhibit (Kayukova et al., 2007).
Chemical Reactions and Properties
Spirocyclic compounds are known for participating in a variety of chemical reactions, owing to their functional groups and reactive centers. For instance, Nakamura et al. (2003) discussed the synthesis and cycloaddition of a 2,2-dialkoxy-1-methylenecyclopropane, demonstrating the reactivity of spirocyclic compounds under different conditions (Nakamura et al., 2003).
Physical Properties Analysis
The physical properties of spirocyclic compounds, including solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. Jiang and Zeng (2016) synthesized and characterized two new oxaspirocyclic compounds, revealing insights into their physical properties through single-crystal X-ray crystallography (Jiang & Zeng, 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and the types of reactions these compounds can undergo, are crucial for understanding their potential applications. Rashevskii et al. (2020) highlighted the enhanced reactivity of certain spirocyclic diones in the Castagnoli-Cushman reaction with imines, showcasing the diverse chemical behavior of these molecules (Rashevskii et al., 2020).
properties
IUPAC Name |
7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-5-8-18(9-6-2)15(20)13-11-14(19)22-17(13)7-10-21-16(3,4)12-17/h13H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSKXAUYICVDHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CC(=O)OC12CCOC(C2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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